3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime

Catalog No.
S3055380
CAS No.
339279-66-2
M.F
C15H10BrCl2N3O2
M. Wt
415.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazo...

CAS Number

339279-66-2

Product Name

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyiminopropan-1-one

Molecular Formula

C15H10BrCl2N3O2

Molecular Weight

415.07

InChI

InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-9(2-4-10)15(22)14(8-19-23)21-20-13-6-11(17)5-12(18)7-13/h1-8,20,23H/b19-8+,21-14+

InChI Key

WOEMKWWWQRPHKY-MWQMANNASA-N

SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO)Br

Solubility

not available

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime is a complex organic compound with the molecular formula C15H10BrCl2N3O2C_{15}H_{10}BrCl_{2}N_{3}O_{2} and a molar mass of 415.07 g/mol. This compound features a unique structural arrangement characterized by a bromophenyl group and a dichlorophenyl hydrazone moiety, which contribute to its chemical reactivity and potential biological activity. The compound is recognized for its oxime functional group, which is crucial for various

The reactions involving 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime typically include:

  • Hydrazone Formation: This compound can undergo hydrazone formation through the reaction of aldehydes or ketones with hydrazines, leading to the creation of stable hydrazone derivatives.
  • Oxime Reactions: The oxime group can participate in nucleophilic substitution reactions, where it can be converted into amines or other functional groups under acidic or basic conditions.
  • Reduction Reactions: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride .

Research indicates that compounds similar to 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects: Certain analogs have been reported to reduce inflammation in experimental models, indicating potential therapeutic applications in inflammatory diseases .

The synthesis of 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-bromobenzaldehyde with 3,5-dichlorophenylhydrazine in an acidic medium to form the hydrazone intermediate.
    • Subsequent reaction with an appropriate oxime precursor (like hydroxylamine) leads to the final product.
  • One-Pot Synthesis:
    • A one-pot method can be employed where all reactants are combined simultaneously under controlled conditions, facilitating the formation of the hydrazone and oxime in a single reaction vessel.

These methods highlight the compound's versatility in synthetic organic chemistry .

The applications of 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime include:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug formulation.
  • Chemical Research: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pests and pathogens .

Interaction studies involving this compound focus on its binding affinity with various biological targets. Research has shown that:

  • It may interact with enzymes involved in metabolic pathways, influencing their activity.
  • Binding studies using spectroscopic techniques have indicated that the compound can form complexes with metal ions, which may enhance its biological efficacy.

These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime. Notable examples include:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oximeChlorine instead of BromineAntimicrobial
3-(Phenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal oximeNo halogen substitutionsAnticancer
4-(Bromophenyl)-2-[2-(3-nitrophenyl)hydrazono]-3-oxopropanal oximeNitro group additionAnti-inflammatory

These compounds highlight the unique characteristics of 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime, particularly its halogen substitutions which may influence its reactivity and biological properties .

XLogP3

6.1

Dates

Modify: 2023-08-18

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